molecular formula C15H14O7 B1677352 Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate CAS No. 313254-94-3

Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate

Cat. No. B1677352
M. Wt: 306.27 g/mol
InChI Key: IIDUJWIVMGALOG-UHFFFAOYSA-N
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Description

Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate, also known as MMG-11, is a chemical compound with the molecular formula C15H14O7 . It has a molecular weight of 306.27 g/mol . The IUPAC name for this compound is ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate .


Molecular Structure Analysis

The compound has a complex structure that includes a furan ring and a phenyl ring. The InChI string for this compound is InChI=1S/C15H14O7/c1-2-21-15(20)12-6-3-8(22-12)7-11(17)9-4-5-10(16)14(19)13(9)18/h3-6,16,18-19H,2,7H2,1H3 . The Canonical SMILES for this compound is CCOC(=O)C1=CC=C(O1)CC(=O)C2=C(C(=C(C=C2)O)O)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 306.27 g/mol . It has a XLogP3-AA value of 2.3, indicating its partition coefficient between octanol and water . It has 3 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 306.07395278 g/mol . The topological polar surface area of the compound is 117 Ų . The compound has a heavy atom count of 22 .

Scientific Research Applications

Biobased Polyesters and Polymers

Enzymatic Synthesis of Biobased Polyesters : Furan derivatives, including those similar to Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate, have been explored for the enzymatic synthesis of biobased polyesters. These polyesters, synthesized using enzymes such as Candida antarctica Lipase B, show promise in creating sustainable materials with potential applications ranging from packaging to biomedical devices. The study by Jiang et al. (2014) highlights the successful polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters to produce novel biobased furan polyesters with promising physical properties (Jiang et al., 2014).

Chemical Synthesis and Reactions

Synthesis of Furan Carboxylic Acids : Research on the synthesis and reactions of furan derivatives sheds light on the potential applications of Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate in chemical synthesis. For instance, the work by Pevzner (2003) on halomethyl derivatives of alkyl 5-isobutylfuran-3-carboxylates demonstrates the versatility of furan compounds in organic synthesis, providing pathways to various functionalized molecules (Pevzner, 2003).

Oxidation and Catalysis

Oxidation of 5-Hydroxymethylfurfural : The catalytic oxidation of furfural derivatives, including 5-hydroxymethylfurfural (HMF), to produce valuable chemicals like furan-2,5-dicarboxylic acid (FDCA) is a key area of interest. Dijkman et al. (2014) explored enzyme-catalyzed oxidation processes, revealing efficient pathways to FDCA, a precursor for biobased plastics and polymers. This research emphasizes the role of furan derivatives in sustainable chemistry and materials science (Dijkman et al., 2014).

Safety And Hazards

The compound is labeled with the signal word "Warning" . The precautionary statements associated with the compound are P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 . The hazard statements for the compound are H315 and H319 .

properties

IUPAC Name

ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O7/c1-2-21-15(20)12-6-3-8(22-12)7-11(17)9-4-5-10(16)14(19)13(9)18/h3-6,16,18-19H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDUJWIVMGALOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CC(=O)C2=C(C(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate
Reactant of Route 2
Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate
Reactant of Route 3
Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate
Reactant of Route 4
Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate
Reactant of Route 5
Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate
Reactant of Route 6
Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate

Citations

For This Compound
1
Citations
M Grabowski, MS Murgueitio, M Bermudez… - Biochemical …, 2020 - Elsevier
Toll-like receptor 2 (TLR2) forms heterodimers with either TLR1 or TLR6 to induce protective early inflammatory responses to pathogen- and damage-associated molecular patterns. …
Number of citations: 23 www.sciencedirect.com

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